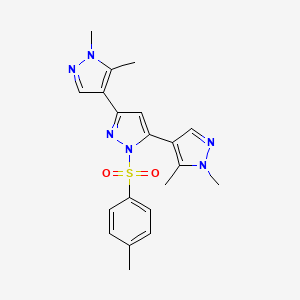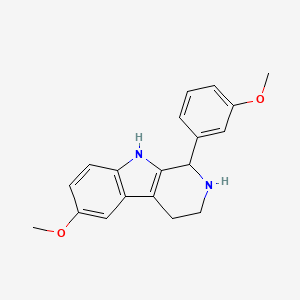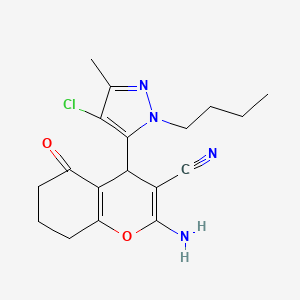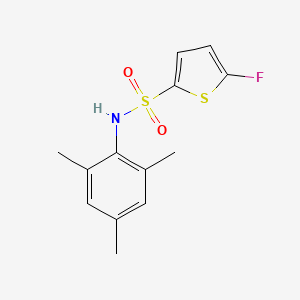![molecular formula C25H26N4O4 B10912171 (2E)-2-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide](/img/structure/B10912171.png)
(2E)-2-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Anilino Intermediate: This step involves the reaction of 3,4-dimethylaniline with appropriate reagents to form the anilino intermediate.
Oxidation and Methoxylation: The intermediate undergoes oxidation and methoxylation to introduce the methoxy and oxo groups.
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazinecarboxamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler compound with a similar aniline structure.
2-(2,4-Dimethylanilino)acetohydrazide: Another compound with a related structure and functional groups.
Uniqueness
2-((E)-1-{4-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and a methoxylated phenyl ring
Properties
Molecular Formula |
C25H26N4O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(E)-(phenylcarbamoylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H26N4O4/c1-17-9-11-21(13-18(17)2)27-24(30)16-33-22-12-10-19(14-23(22)32-3)15-26-29-25(31)28-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,30)(H2,28,29,31)/b26-15+ |
InChI Key |
MIKURTOAPRCZGW-CVKSISIWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)NC3=CC=CC=C3)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10912092.png)
![Methyl 4,5-dimethyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10912093.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912106.png)


![6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912112.png)
![6-(furan-2-yl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912124.png)

![3,4-dichloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10912134.png)


![N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10912158.png)

